Ethyl 4-(((2-chlorophenyl)(methyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-(((2-chlorophenyl)(methyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((2-chlorophenyl)(methyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with 3,5-dimethyl-1H-pyrrole-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((2-chlorophenyl)(methyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 4-(((2-chlorophenyl)(methyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(((2-chlorophenyl)(methyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: A simpler derivative with similar structural features.
2-Chlorobenzylamine: A precursor used in the synthesis of the compound.
Methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Another related compound with slight structural differences.
Uniqueness
Ethyl 4-(((2-chlorophenyl)(methyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H21ClN2O2 |
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Molecular Weight |
320.8 g/mol |
IUPAC Name |
ethyl 4-[(2-chloro-N-methylanilino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C17H21ClN2O2/c1-5-22-17(21)16-11(2)13(12(3)19-16)10-20(4)15-9-7-6-8-14(15)18/h6-9,19H,5,10H2,1-4H3 |
InChI Key |
PZIQNWLETGXSIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CN(C)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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